



toxicological data and hazards of chromous sulfate

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Compound of Interest					
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An In-Depth Technical Guide to the Toxicological Data and Hazards of Chromous Sulfate

Disclaimer: Specific toxicological data for **chromous sulfate** (CrSO₄), the chromium (II) salt, is exceptionally limited in publicly available scientific literature. This is largely due to its high reactivity and instability; as a potent reducing agent, it rapidly oxidizes to the more stable trivalent state, chromic sulfate (Cr₂(SO₄)₃), in the presence of air and water.[1][2] Consequently, this guide synthesizes the known hazards of **chromous sulfate** with a more detailed toxicological profile of chromic sulfate, its common oxidation product. Data presented for chromic sulfate should be interpreted as relevant to the state to which **chromous sulfate** will readily convert under most environmental and biological conditions.

Executive Summary

Chromous sulfate (Chromium (II) Sulfate) is a highly reactive, blue-green crystalline solid.[1] While comprehensive toxicological studies are scarce, it is classified as a hazardous substance, posing risks of corrosivity and acute toxicity upon inhalation, ingestion, or skin contact.[1] Its primary hazard profile is linked to its strong reducing capabilities and its rapid oxidation to chromic sulfate (Chromium (III) Sulfate).[1] The toxicology of chromium is highly dependent on its oxidation state; hexavalent chromium (Cr(VI)) is a well-established human carcinogen, whereas trivalent chromium (Cr(III)), the form represented by chromic sulfate, is significantly less toxic.[3][4] This guide provides the available hazard information for chromous sulfate and detailed toxicological data for chromic sulfate to inform risk assessment for researchers, scientists, and drug development professionals.



Physicochemical Properties and Reactivity

Chromous Sulfate (CrSO₄):

- Appearance: Typically presents as blue-green crystals (pentahydrate form).[1]
- Solubility: Exhibits moderate solubility in water.[1][2]
- Reactivity: A strong reducing agent that reacts vigorously with oxidizing agents, including atmospheric oxygen.[1] This instability necessitates storage under inert conditions.[1]
 Solutions of chromium (II) are easily oxidized by air to Cr (III) species.[2]

Chromic Sulfate (Cr₂(SO₄)₃):

- Appearance: Dark green to violet crystalline material.[5]
- Solubility: Soluble in water.[5][6]
- Stability: Stable under recommended storage conditions.[5]

Toxicological Profile and Hazards Chromous Sulfate (Cr(II)SO₄)

Direct quantitative toxicological data such as LD50 values for **chromous sulfate** are not available in the reviewed literature. However, safety data sheets classify it as hazardous with the following characterizations:

- Corrosivity: Implied by hazard code 'C'.[1]
- Acute Toxicity: Classified as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[1]
- Health Effects: Contact can cause irritation to the skin, eyes, and mucous membranes.[7]
 Inhalation may lead to corrosive action on mucous membranes.[7]

Chromic Sulfate (Cr(III)₂(SO₄)₃)



The following tables summarize the available quantitative and qualitative toxicological data for chromic sulfate, the stable oxidation product of **chromous sulfate**.

Table 1: Acute Toxicity Data for Chromium (III) Sulfate

Endpoint	Species	Route	Value	Reference
LDLo (Lowest Published Lethal Dose)	Human (woman)	Oral	960 mg/kg	[8]
Toxicity Grade	Not Specified	Ingestion	Grade 2 (LD50 = 0.5 - 5 g/kg)	[7]
Acute Effects	Not Specified	Not Specified	Irritant	[9]

Table 2: Hazard Identification and Classification for Chromium (III) Sulfate



Hazard Type	Classification	Notes	Reference
Skin Corrosion/Irritation	Category 2: Causes skin irritation.	May elicit an allergic reaction. Lesions often confined to exposed parts.	[7][9]
Serious Eye Damage/Irritation	Category 2A: Causes serious eye irritation.	[9]	
Respiratory/Skin Sensitization	Potential for skin allergy.	If an allergy develops, very low future exposure can cause itching and a skin rash.	[7]
Germ Cell Mutagenicity	No data available.	[7]	
Carcinogenicity	Not classifiable as a human carcinogen.	EPA Group D. This is in contrast to Cr(VI) compounds, which are classified as Group A known human carcinogens.	[7]
Reproductive Toxicity	No data available.	[7]	
Target Organ Toxicity	Lungs, mucous membranes.	Repeated or prolonged exposure can produce target organ damage.	[7]

Table 3: Occupational Exposure Limits for Chromium (III) Compounds

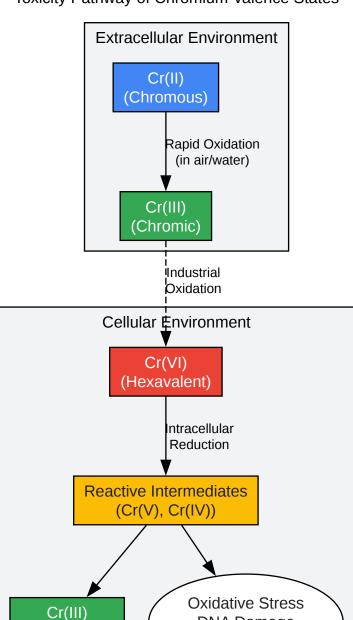


Organization	Limit Type	Value (as Cr)	Reference
OSHA	PEL-TWA (8-hr)	0.5 mg/m³	[7]
ACGIH	TLV-TWA (8-hr)	0.5 mg/m³	[9]
NIOSH	REL-TWA (10-hr)	0.5 mg/m³	[7]
IDLH	Immediately Dangerous to Life or Health	25 mg/m³	[7]

Mechanism of Toxicity and Signaling

The toxicity of chromium is fundamentally linked to its oxidation state. The diagram below illustrates the relationship between the different valence states and their toxicological potential.





Toxicity Pathway of Chromium Valence States

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DNA Damage

Carcinogenesis

Caption: Relationship and relative toxicity of Chromium (II), (III), and (VI) states.

(Intracellular)

Hexavalent chromium (Cr(VI)) is the most toxic form. Its chromate structure mimics sulfate and phosphate ions, allowing it to enter cells via general anion transporters.[10] Once inside, it is



reduced to Cr(III), generating reactive intermediates (Cr(V) and Cr(IV)) and reactive oxygen species (ROS). These intermediates are responsible for the genotoxic and carcinogenic effects of Cr(VI), causing oxidative stress, DNA damage, and DNA-protein crosslinks. In contrast, trivalent chromium (Cr(III)) has poor membrane permeability and is considered significantly less toxic. The high reactivity of chromous (Cr(II)) ion suggests its toxicity may stem from its strong reducing action and its rapid conversion to Cr(III), though specific mechanistic pathways have not been well-studied.

Experimental Protocols

Detailed experimental protocols for assessing the toxicology of **chromous sulfate** are not available. However, a generalized workflow for evaluating the acute toxicity of a water-soluble chromium salt using an aquatic organism like Daphnia can be described. This serves as a representative methodology for how such data would be generated.

Generalized Protocol: Acute Immobilization Test with Daphnia

- Test Organism: Daphnia similis or Daphnia magna, neonates (<24 hours old).
- Test Substance: Chromium salt (e.g., chromic sulfate as a stable analogue) dissolved in reconstituted hard water.
- Experimental Design:
 - A static or semi-static test system is used.
 - A range-finding test is performed to determine the approximate concentrations for the definitive test.
 - The definitive test includes at least five concentrations in a geometric series (e.g., 1.0, 1.8, 3.2, 5.6, 10 mg/L) and a control group (reconstituted water only).
 - Each concentration is tested in replicate (e.g., 4 replicates per concentration).
 - A set number of daphnids (e.g., 5-10) are randomly allocated to each replicate vessel.
- Test Conditions:



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• Temperature: 20 ± 2 °C.

Light: 16-hour light / 8-hour dark photoperiod.

Duration: 48 hours.

Feeding: Organisms are not fed during the test.

Observations:

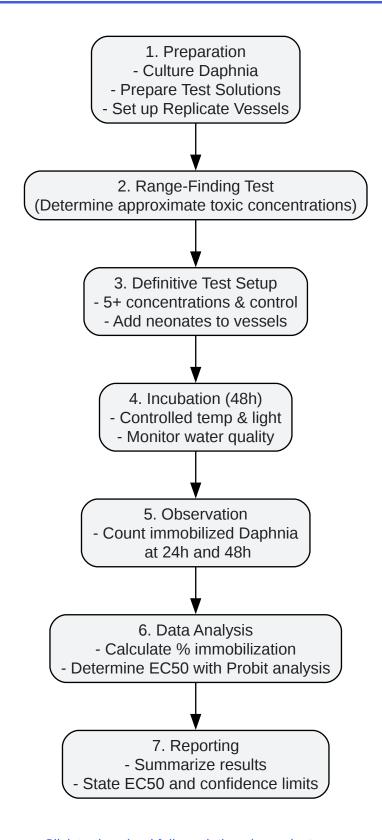
- Immobilization is the primary endpoint. An organism is considered immobilized if it is not able to swim within 15 seconds after gentle agitation of the test vessel.
- Observations are made at 24 and 48 hours.
- Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

• Data Analysis:

- The percentage of immobilized organisms is calculated for each concentration at each observation time.
- The 48-hour EC50 (median Effective Concentration) and its 95% confidence intervals are calculated using statistical methods like Probit analysis.

The following diagram illustrates this generalized experimental workflow.





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Caption: Generalized workflow for an acute aquatic toxicity test.



Conclusion and Data Gaps

Chromous sulfate is a highly reactive and hazardous chemical, posing risks of acute toxicity and corrosion. However, a significant data gap exists regarding its specific quantitative toxicology. Its instability and rapid oxidation to the less toxic chromic sulfate mean that in most exposure scenarios, the toxicological profile of chromic sulfate is of greater practical relevance. Chromic sulfate itself is an irritant and may cause skin sensitization, but it is not classified as a carcinogen, unlike hexavalent chromium compounds. Further research is required to characterize the specific toxicokinetics and cellular mechanisms of chromous sulfate before its full hazard profile can be understood. Professionals handling this compound should exercise extreme caution, use appropriate personal protective equipment, and work under inert conditions to prevent both oxidation and exposure.

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